molecular formula C9H10F3N B6159863 1-(2,4,5-trifluorophenyl)propan-2-amine CAS No. 910409-20-0

1-(2,4,5-trifluorophenyl)propan-2-amine

Cat. No.: B6159863
CAS No.: 910409-20-0
M. Wt: 189.18 g/mol
InChI Key: QKVCEEJOYPBGQX-UHFFFAOYSA-N
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Description

1-(2,4,5-trifluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-amine group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2,4,5-trifluorophenyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,5-trifluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,4,5-trifluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrogenation: The resulting imine is then hydrogenated to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,4,5-trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the desired reaction.

Scientific Research Applications

1-(2,4,5-trifluorophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(2,4,5-trifluorophenyl)propan-2-amine can be compared with other similar compounds, such as:

The unique trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

910409-20-0

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1-(2,4,5-trifluorophenyl)propan-2-amine

InChI

InChI=1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3

InChI Key

QKVCEEJOYPBGQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1F)F)F)N

Purity

95

Origin of Product

United States

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